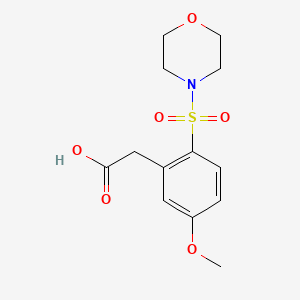![molecular formula C11H14N4O2S B7468938 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-yield reactions and efficient purification methods. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrazolopyridine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- involves its interaction with specific molecular targets, such as TRKs. These interactions can lead to the inhibition of kinase activity, thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and survival . The compound’s ability to inhibit these pathways makes it a promising candidate for the treatment of various cancers .
類似化合物との比較
Similar Compounds
1h-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1h-Pyrazolo[4,3-c]pyridine: Another member of the pyrazolopyridine family with distinct structural features.
1h-Pyrazolo[1,5-a]pyridine: Known for its unique fusion of pyrazole and pyridine rings.
Uniqueness
1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .
特性
IUPAC Name |
3-piperidin-1-ylsulfonyl-2H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c16-18(17,15-7-2-1-3-8-15)11-9-5-4-6-12-10(9)13-14-11/h4-6H,1-3,7-8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRJKKMNDDWEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C3C=CC=NC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)
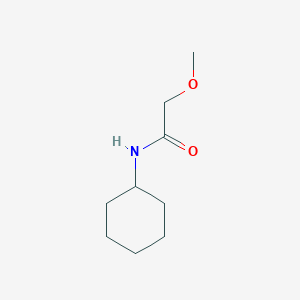
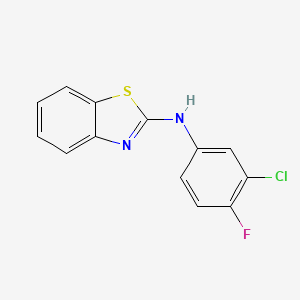
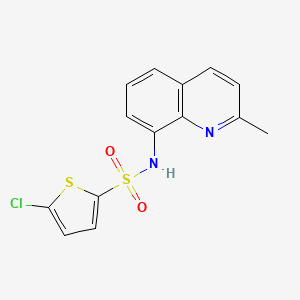
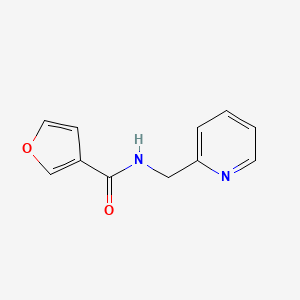
![3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B7468902.png)
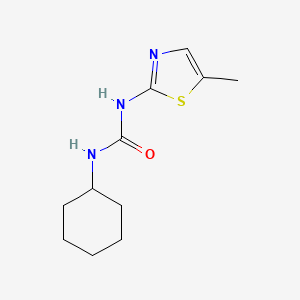
![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)
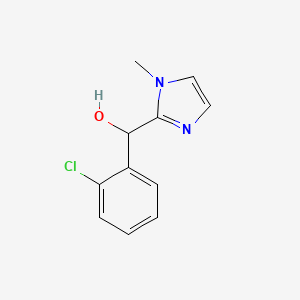
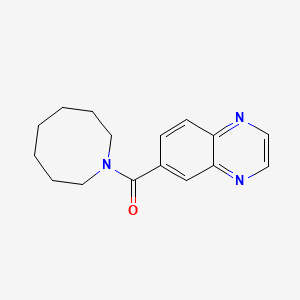
![2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1h-Indol-3-Yl]-N-[(1s)-1-(Hydroxymethyl)propyl]acetamide](/img/structure/B7468930.png)
